

# Technical Guide: Chemical and Physical Properties of Ibrutinib Deacryloylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Ibrutinib deacryloylpiperidine**, systematically named 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a critical chemical entity associated with the potent Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. It is recognized both as a key synthetic intermediate in the manufacturing of Ibrutinib and as a potential process-related impurity.[1] Given the stringent regulatory requirements for pharmaceutical purity, a thorough understanding of the chemical and physical properties of such related substances is paramount for drug development and quality control. This technical guide provides a comprehensive overview of the known properties of **Ibrutinib deacryloylpiperidine**, including its synthesis, analytical characterization, and what is known about its biological relevance.

## **Chemical and Physical Properties**

The fundamental chemical and physical characteristics of **Ibrutinib deacryloylpiperidine** are summarized in the tables below. These data are essential for its identification, purification, and handling.

#### **Table 1: Chemical Identification**



| Property          | Value                                                           | Reference |
|-------------------|-----------------------------------------------------------------|-----------|
| Chemical Name     | 3-(4-phenoxyphenyl)-1H-<br>pyrazolo[3,4-d]pyrimidin-4-<br>amine | [2]       |
| Synonyms          | Ibrutinib Impurity 8, Ibrutinib N-2, IBT4A                      | [3]       |
| CAS Number        | 330786-24-8                                                     | [4]       |
| Molecular Formula | C17H13N5O                                                       | [5]       |
| Molecular Weight  | 303.32 g/mol                                                    | [5]       |
| Appearance        | White to off-white, pale brown, or gray solid                   | [6]       |

**Table 2: Physicochemical Properties** 

| Property           | Value                                                                                                     | Reference |
|--------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| Melting Point      | Not explicitly available                                                                                  |           |
| Boiling Point      | Not explicitly available                                                                                  | -         |
| Solubility         | Soluble in DMSO (≥ 30 mg/mL); Sparingly soluble in ethanol (~0.25 mg/mL); Practically insoluble in water. | [7][8]    |
| LogP (calculated)  | 2.8                                                                                                       |           |
| pKa (predicted)    | Not available                                                                                             |           |
| Storage Conditions | Store at -20°C, protected from light.                                                                     | [8]       |

## **Synthesis and Formation**

**Ibrutinib deacryloylpiperidine** is a pivotal intermediate in several synthetic routes to Ibrutinib. [9][10] Its formation is a planned step in these syntheses. It can also arise as a degradation



product of Ibrutinib under certain conditions, although it is more commonly considered a process-related impurity from the manufacturing process.[11][12]

#### **Synthetic Pathway Overview**

A common synthetic approach involves the coupling of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a protected and activated piperidine derivative, followed by deprotection and subsequent acylation to yield Ibrutinib. The deacryloylpiperidine compound is the core structure before the final acryloyl group is introduced.

#### General Synthetic Workflow for Ibrutinib



Click to download full resolution via product page



A simplified workflow for the synthesis of Ibrutinib.

## **Experimental Protocols**

Detailed, validated experimental protocols for the analysis of **Ibrutinib deacryloylpiperidine** are often proprietary. However, based on the analysis of Ibrutinib and its impurities, the following methodologies are representative.

## **High-Performance Liquid Chromatography (HPLC)**

HPLC is the primary technique for the separation and quantification of Ibrutinib and its related compounds.[13][14]

- Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μm particle size) is typically used.
- Mobile Phase: A gradient elution is common, using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.
- Detection: UV detection at a wavelength of approximately 260 nm is suitable for these aromatic compounds.[8]
- Sample Preparation: Samples are dissolved in a suitable solvent, typically the mobile phase or DMSO.





Typical HPLC Analysis Workflow

Click to download full resolution via product page

A general workflow for HPLC analysis.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR are crucial for the structural confirmation of **Ibrutinib deacryloylpiperidine**. While a specific public spectrum for this compound is not readily available, a predicted spectrum can be generated based on its chemical structure. The spectrum would be expected to show characteristic signals for the aromatic protons of the phenoxyphenyl group, the pyrazolopyrimidine core, and the amine protons.[15]

#### **Mass Spectrometry (MS)**



Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used for the identification and confirmation of Ibrutinib impurities.[13][16] Electrospray ionization (ESI) in positive ion mode is a common technique. The fragmentation pattern would be expected to show characteristic losses related to the pyrazolopyrimidine and phenoxyphenyl moieties.

## **Biological Activity and Signaling Pathways**

There is a significant lack of publicly available data on the specific biological activity of **Ibrutinib deacryloylpiperidine**. As it is primarily considered an impurity or a synthetic precursor, it has not been the focus of extensive biological investigation.

#### **Context of Ibrutinib's Mechanism of Action**

To understand the potential, albeit unconfirmed, biological implications of this impurity, it is essential to consider the mechanism of its parent compound, Ibrutinib. Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[17] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib blocks downstream signaling, leading to inhibition of B-cell proliferation and survival.[17]





#### Ibrutinib's Inhibition of the BCR Signaling Pathway

Click to download full resolution via product page

The established inhibitory action of Ibrutinib on the BCR pathway.

## **Potential for Biological Activity**

Without the acryloyl group, **Ibrutinib deacryloylpiperidine** cannot form the covalent bond with Cys481 that is critical for Ibrutinib's irreversible inhibition of BTK.[17] This suggests that if it has any activity, it would likely be as a reversible, and probably much weaker, inhibitor. Any potential off-target effects are also unknown. The primary concern regarding this compound in a pharmaceutical formulation is its status as an impurity that needs to be controlled within strict limits to ensure the safety and efficacy of the final drug product.[18]



#### Conclusion

Ibrutinib deacryloylpiperidine is a well-characterized chemical entity in the context of Ibrutinib synthesis and impurity profiling. Its chemical and physical properties are largely defined, providing a solid foundation for its analytical detection and control. While detailed experimental protocols are often proprietary, standard analytical techniques like HPLC, NMR, and MS can be readily applied for its characterization. The biological activity of this specific compound remains an area with limited public information, but its structural relationship to Ibrutinib provides a clear rationale for its stringent control as an impurity in the final pharmaceutical product. Further research into the potential biological effects of this and other Ibrutinib-related compounds could provide deeper insights into the structure-activity relationships of BTK inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 3-(4-Phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine | 330786-24-8 [chemicalbook.com]
- 2. 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 330786-24-8|3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine| Ambeed [ambeed.com]
- 5. 3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C17H13N5O | CID 22346757
  PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ibrutinib | C25H24N6O2 | CID 24821094 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. WO2017134588A1 Process for the preparation of ibrutinib Google Patents [patents.google.com]



- 10. Process for the preparation of ibrutinib | TREA [trea.com]
- 11. bocsci.com [bocsci.com]
- 12. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Process For The Preparation Of Ibrutinib And Impurities Thereof [quickcompany.in]
- 14. iajps.com [iajps.com]
- 15. rsc.org [rsc.org]
- 16. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Chemical and Physical Properties of Ibrutinib Deacryloylpiperidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1370916#chemical-and-physical-properties-of-ibrutinib-deacryloylpiperidine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com